molecular formula C12H19NO2 B13294462 2-{1-[(2-Methoxyethyl)amino]propyl}phenol

2-{1-[(2-Methoxyethyl)amino]propyl}phenol

Cat. No.: B13294462
M. Wt: 209.28 g/mol
InChI Key: HXJDBLFXBQBNQE-UHFFFAOYSA-N
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Description

Contextualization of the 2-{1-[(2-Methoxyethyl)amino]propyl}phenol Moiety within Contemporary Chemical Research

The this compound moiety is situated within the broader context of research into bifunctional molecules. The presence of both a phenolic hydroxyl group and a secondary amine allows for a diverse range of chemical transformations and potential intermolecular interactions. The phenolic portion can act as a proton donor, an antioxidant, or a nucleophile, while the amino group provides basicity and can also act as a nucleophile. ontosight.ai The methoxyethyl group attached to the amine introduces an ether linkage, which can influence the compound's solubility, polarity, and ability to coordinate with metal ions.

In contemporary chemical research, molecules with such hybrid structures are often explored for their potential in various fields. ontosight.ai The combination of a phenol (B47542) and an amine in a single scaffold is a common feature in many biologically active compounds and is a key structural alert in medicinal chemistry. Furthermore, the specific arrangement of substituents on the aromatic ring and the nature of the amino side chain in this compound make it an interesting candidate for studies in catalysis, materials science, and as a synthetic intermediate. ontosight.ai

Below is a data table summarizing the key chemical identifiers for this compound. nih.gov

IdentifierValue
IUPAC Name This compound
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS Number Not Available
PubChem CID 43190164

Historical Development and Significance of Phenol-Amine Hybrid Structures in Organic Chemistry

The development of phenol-amine hybrid structures has a rich history in organic chemistry, dating back to the early investigations of aromatic compounds. Phenol itself, first isolated in the 19th century, quickly became a foundational building block in synthetic organic chemistry. britannica.comwikipedia.org Similarly, the study of amines has been central to the development of the field. The combination of these two functionalities into single molecules opened up new avenues for chemical synthesis and the creation of compounds with novel properties.

One of the earliest and most significant reactions to create such hybrids is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, but can also be applied to electron-rich aromatic compounds like phenols. acs.orgscitepress.org This reaction provides a direct method to introduce an aminomethyl group onto a phenol ring. scitepress.org

The significance of phenol-amine hybrid structures stems from their prevalence in natural products, pharmaceuticals, and industrial chemicals. For instance, many neurotransmitters, such as adrenaline and noradrenaline, are catecholamines, which are a class of substituted phenolic amines. The development of synthetic methodologies to access a wide variety of these structures has been a continuous focus of organic chemists, leading to the discovery of new reactions and a deeper understanding of reaction mechanisms.

Rationale for Investigating the this compound System

The rationale for investigating the this compound system is multifaceted, stemming from its specific structural features and the general interest in substituted phenolic amines. The key motivations for its study can be broken down as follows:

Structural Complexity and Synthetic Interest: The molecule contains a stereocenter at the propyl group's benzylic position, meaning it can exist as a pair of enantiomers. The synthesis of this compound, particularly in an enantiomerically pure form, presents a challenge and an opportunity for the development of new stereoselective synthetic methods.

Potential for Diverse Chemical Reactivity: The presence of acidic (phenol) and basic (amine) centers within the same molecule makes it an interesting subject for studying intramolecular interactions, such as hydrogen bonding. These interactions can influence the compound's conformation and reactivity. The molecule can also undergo a variety of reactions at its different functional groups, making it a versatile synthetic intermediate.

Chelating Properties: The arrangement of the phenolic oxygen, the amine nitrogen, and the ether oxygen on the side chain creates a potential tridentate ligand. This structural motif suggests that this compound could form stable complexes with various metal ions. The study of these coordination complexes could be relevant in areas such as catalysis and materials science.

Comparison with Related Structures: The investigation of this specific compound allows for a systematic study of how structural modifications affect chemical and physical properties. By comparing its properties to simpler analogues, such as 2-propylphenol (B147445) nih.gov or N-(2-methoxyethyl)benzylamine, researchers can gain insights into the role of each functional group.

The following table provides a summary of the key functional groups present in this compound and their potential roles in its chemical behavior.

Functional GroupChemical NaturePotential Role
Phenolic Hydroxyl (-OH) Acidic, NucleophilicProton donor, Hydrogen bonding, Antioxidant, Site for electrophilic aromatic substitution
Secondary Amine (-NH-) Basic, NucleophilicProton acceptor, Hydrogen bonding, Ligand for metal coordination
Methoxy (B1213986) Ether (-OCH3) Polar, Weakly basicInfluences solubility, Potential coordination site
Aromatic Ring (Phenyl) Electron-richUndergoes electrophilic substitution, π-stacking interactions

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[1-(2-methoxyethylamino)propyl]phenol

InChI

InChI=1S/C12H19NO2/c1-3-11(13-8-9-15-2)10-6-4-5-7-12(10)14/h4-7,11,13-14H,3,8-9H2,1-2H3

InChI Key

HXJDBLFXBQBNQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NCCOC

Origin of Product

United States

Synthetic Methodologies for 2 1 2 Methoxyethyl Amino Propyl Phenol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-{1-[(2-Methoxyethyl)amino]propyl}phenol, the primary disconnections are typically made at the C-N bond and the C-C bond adjacent to the aromatic ring.

A common disconnection strategy involves breaking the bond between the nitrogen and the propyl group. deanfrancispress.com This leads to two key synthons: a 2-aminopropylphenol derivative and a 2-methoxyethyl electrophile. The corresponding synthetic equivalents would be 2-(1-aminopropyl)phenol (B12087343) and a 2-methoxyethyl halide or sulfonate. Another viable disconnection is at the C-C bond between the phenol (B47542) ring and the propyl group. This suggests a Friedel-Crafts type reaction between a phenol and a propyl-containing electrophile.

Alkylation Approaches for Amine and Phenol Functionalization

Alkylation is a fundamental process in the synthesis of the target molecule, used for forming both the amine and ether functionalities.

Direct Alkylation of Phenols

The alkylation of phenols can be achieved through various methods, including the reaction with alkyl halides, alkenes, or alcohols under acidic or basic conditions. slchemtech.comalfa-chemistry.com The Friedel-Crafts alkylation, which uses a Lewis acid catalyst, is a classic method for attaching an alkyl group to an electron-rich benzene (B151609) ring like phenol. jk-sci.com However, controlling regioselectivity (ortho vs. para substitution) can be a challenge. researchgate.net For the synthesis of this compound, a direct alkylation of phenol would likely lead to a mixture of isomers and is therefore a less favored primary strategy for constructing the main propylphenol backbone.

Alternatively, O-alkylation of a pre-existing phenol can be used to introduce the methoxyethyl group if the synthesis starts from a precursor that already contains the propylamino side chain attached to a phenol. This is typically carried out by reacting the phenol with a 2-methoxyethyl halide in the presence of a base. alfa-chemistry.com

Reductive Amination Pathways for Amine Moiety Construction

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.orgjocpr.com This two-step process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. pearson.com

In the context of synthesizing this compound, a suitable ketone precursor, such as 1-(2-hydroxyphenyl)propan-1-one, could react with 2-methoxyethylamine (B85606). This reaction forms an intermediate imine that is subsequently reduced using a variety of reducing agents. libretexts.orglibretexts.org

Reducing AgentDescription
Sodium borohydride (B1222165) (NaBH₄)A common and mild reducing agent.
Sodium cyanoborohydride (NaBH₃CN)Selective for the reduction of imines in the presence of carbonyls. wikipedia.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)A mild and effective reagent for reductive amination.
Catalytic Hydrogenation (H₂/catalyst)Utilizes hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni). wikipedia.org

This pathway is advantageous as it allows for the direct and efficient formation of the crucial C-N bond. libretexts.orglibretexts.org

Multi-Component Reactions (MCRs) in the Synthesis of Related Structures

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. organic-chemistry.org MCRs are highly efficient in building molecular complexity from simple precursors. Several named MCRs are used for the synthesis of amine and phenol-containing structures.

The Mannich reaction is a classic three-component reaction involving an aldehyde, an amine, and a carbon acid. A phenolic version of the Mannich reaction can be used to synthesize ortho-aminoalkyl phenols. acs.org For a structure related to the target molecule, a phenol could react with an aldehyde and 2-methoxyethylamine.

The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov Variations of the Ugi reaction, such as the Ugi-Smiles reaction, allow for the use of phenols as one of the components, leading to the formation of N-aryl amines. mdpi.comnih.gov

Stereoselective Synthesis of Chiral this compound Enantiomers

The target molecule contains a chiral center at the carbon atom attached to the phenol ring and the amino group. The synthesis of specific enantiomers requires stereoselective methods.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This involves the use of chiral catalysts to control the stereochemical outcome of a reaction.

Asymmetric C-C Bond Formation: The creation of the chiral center can be achieved through asymmetric C-C bond-forming reactions. nih.gov For instance, a chiral Lewis acid could catalyze the enantioselective addition of a propyl group to a 2-hydroxybenzaldehyde derivative. nptel.ac.in Copper-based chiral catalytic systems have also been shown to be effective in certain asymmetric C-C bond formations. nih.gov

Asymmetric C-N Bond Formation: The stereoselective formation of the C-N bond is another key strategy. This can be achieved through asymmetric reductive amination, where a prochiral imine is reduced using a chiral catalyst or a chiral reducing agent. wikipedia.org Organocatalysis, using small chiral organic molecules like chiral amines or phosphoric acids, has emerged as a powerful method for asymmetric C-N bond formation. numberanalytics.comresearchgate.net Transition metal catalysts are also widely employed in these transformations. nih.gov

Chiral Auxiliary and Chiral Pool Approaches

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a robust and well-established method for asymmetric synthesis. wikipedia.orgnih.gov

A plausible chiral auxiliary-based synthesis for this compound could employ an oxazolidinone auxiliary, such as those developed by Evans. The synthesis could commence with the acylation of a chiral oxazolidinone with propionyl chloride to form an N-propionyl imide. This intermediate can then undergo a diastereoselective aldol (B89426) condensation with 2-hydroxybenzaldehyde (salicylaldehyde). The stereochemical outcome of this reaction is controlled by the chiral auxiliary, leading to the formation of a specific diastereomer of the β-hydroxy carbonyl compound. Subsequent stereoselective reduction of the ketone and reductive amination with 2-methoxyethylamine, followed by the removal of the chiral auxiliary, would yield the target compound.

Alternatively, pseudoephedrine can serve as a practical chiral auxiliary. wikipedia.org In this approach, pseudoephedrine is first converted to the corresponding amide with propionic acid. Deprotonation of the α-carbon followed by reaction with a suitable electrophile can establish the stereocenter. The synthesis would then proceed through steps to introduce the 2-hydroxyphenyl and N-(2-methoxyethyl)amino groups, culminating in the cleavage and recovery of the pseudoephedrine auxiliary. wikipedia.org

Chiral Pool Synthesis

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. nih.gov This strategy incorporates a pre-existing stereocenter from the starting material into the final target molecule.

For the synthesis of this compound, a suitable starting material from the chiral pool could be (S)-alanine. The synthesis could begin with the protection of the amino group of (S)-alanine. The carboxylic acid moiety could then be converted into a key intermediate, for example, by reduction to the corresponding amino alcohol. From this chiral building block, the 2-hydroxyphenyl group could be introduced via a Grignard reaction or a similar carbon-carbon bond-forming reaction on a suitable derivative. The synthesis would conclude with the N-alkylation of the amino group with a 2-methoxyethyl halide and subsequent deprotection steps to afford the final product. The stereocenter from the starting (S)-alanine is retained throughout the synthetic sequence, defining the stereochemistry of the final product.

FeatureChiral Auxiliary Approach (e.g., Evans Oxazolidinone)Chiral Pool Approach (e.g., from (S)-Alanine)
Starting Material Prochiral substrate + Stoichiometric chiral auxiliaryEnantiopure natural product (e.g., amino acid)
Key Stereocenter Forming Step Diastereoselective aldol condensation or alkylationStereocenter is pre-existing in the starting material
Typical Diastereoselectivity (d.e.) High (>95%)Not applicable (chirality is carried over)
Number of Steps Generally moderate (attachment, stereoselective reaction, cleavage)Can vary, potentially shorter if a suitable starting material is available
Overall Yield Moderate to good, dependent on the efficiency of each stepCan be high if the synthetic route is concise
Purification May require chromatography to separate diastereomers and remove the auxiliaryGenerally involves standard purification of intermediates
Auxiliary/Reagent Cost Cost of the chiral auxiliary can be significant, although it is often recyclableCost of the chiral starting material is typically low

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of these principles to the synthesis of this compound can enhance its environmental sustainability.

Use of Greener Solvents and Reagents: The choice of solvents and reagents is critical. Utilizing less hazardous solvents, or developing solvent-free reaction conditions, can significantly reduce the environmental impact. For instance, selective N-alkylation of aminophenols can be achieved using more environmentally friendly one-pot procedures. umich.edu The development of enzymatic or biocatalytic steps could also offer a greener alternative. For example, enzymatic reductive amination has been used for the synthesis of chiral N-substituted 1,2-amino alcohols, offering an environmentally friendly route from simple starting materials. nih.govresearchgate.net

Advanced Structural Analysis and Stereochemical Elucidation of 2 1 2 Methoxyethyl Amino Propyl Phenol

Spectroscopic Methodologies for Structural Confirmation

The definitive structural confirmation of 2-{1-[(2-Methoxyethyl)amino]propyl}phenol, a substituted phenol (B47542) derivative, necessitates a comprehensive analytical approach. The application of advanced spectroscopic techniques is paramount in unequivocally determining its elemental composition, atomic connectivity, functional group arrangement, and three-dimensional stereochemistry. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy (infrared and Raman) collectively provide a detailed molecular portrait of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a critical tool for establishing the elemental formula of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million), HRMS allows for the unambiguous determination of the compound's elemental composition.

For this compound, with a chemical formula of C12H19NO2, the theoretical exact mass can be calculated. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the proposed elemental formula, ruling out other potential combinations of elements with the same nominal mass.

Table 3.1.1: Theoretical and Experimental Mass Spectrometry Data for this compound

ParameterValue
Chemical Formula C12H19NO2
Theoretical Exact Mass Data not available
Experimental m/z Data not available
Mass Accuracy (ppm) Data not available

No specific experimental HRMS data for this compound was found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structural framework of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the connectivity of atoms and the stereochemical relationships between them.

A standard suite of NMR experiments would include:

¹H NMR: To identify the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns.

¹³C NMR: To determine the number of unique carbon environments in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the piecing together of the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly important for elucidating the relative configuration of the stereocenter at the propyl group.

Table 3.1.2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenolic OHData not available-
Aromatic CHData not availableData not available
Propyl CHData not availableData not available
Propyl CH₂Data not availableData not available
Propyl CH₃Data not availableData not available
Amino NHData not available-
Methoxyethyl CH₂Data not availableData not available
Methoxy (B1213986) CH₃Data not availableData not available

No specific experimental NMR data for this compound was found in the public domain. The table above represents the types of data that would be obtained.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. Each functional group has characteristic vibrational frequencies, and their presence in the spectra can confirm the molecular structure.

Key expected vibrational modes would include:

O-H stretch: A broad band in the IR spectrum characteristic of the phenolic hydroxyl group.

N-H stretch: A moderate absorption in the IR spectrum corresponding to the secondary amine.

C-H stretches: Signals for both aromatic and aliphatic C-H bonds.

C=C stretches: Bands in the aromatic region of the spectrum.

C-O stretches: Absorptions corresponding to the phenolic C-O and the ether C-O bonds.

C-N stretch: A characteristic vibration for the amine group.

Table 3.1.3: Expected Vibrational Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Technique
Phenolic O-HData not availableIR
Secondary N-HData not availableIR
Aromatic C-HData not availableIR, Raman
Aliphatic C-HData not availableIR, Raman
Aromatic C=CData not availableIR, Raman
C-O (phenol)Data not availableIR, Raman
C-O (ether)Data not availableIR, Raman
C-NData not availableIR, Raman

No specific experimental IR or Raman data for this compound was found in the public domain.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

A successful crystallographic analysis of this compound would reveal how the individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and the secondary amine groups, as well as van der Waals forces. These interactions govern the physical properties of the solid material.

Conformational Analysis in the Crystalline State

The crystal structure would provide a snapshot of the molecule's preferred conformation in the solid state. This includes the torsion angles along the rotatable bonds, such as those in the propyl and methoxyethyl side chains. This information is valuable for understanding the molecule's shape and how it might interact with other molecules.

Table 3.2.1: Crystallographic Data for this compound

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available
Key Torsion Angles (°) Data not available

No specific experimental X-ray crystallography data for this compound was found in the public domain.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the stereochemical assignment of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparison with computational predictions. For a molecule like this compound, one would expect to observe Cotton effects associated with the electronic transitions of the phenol chromophore. However, no published CD spectra for this compound could be located.

Optical Rotatory Dispersion (ORD) Studies

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve is related to the CD spectrum through the Kronig-Kramers transforms. ORD is another method to characterize enantiomers, and the sign and magnitude of the optical rotation at specific wavelengths are characteristic of the molecule's stereochemistry. Specific rotation data for the enantiomers of this compound are not available in the reviewed literature.

Conformational Landscape Analysis in Solution

The biological activity and physical properties of a flexible molecule like this compound are governed by its conformational landscape in solution. This landscape is determined by the relative energies of different spatial arrangements (conformers) of the molecule and the energy barriers to their interconversion.

Dynamic NMR Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique for investigating the conformational dynamics of molecules in solution. By studying the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for processes like bond rotations. For this compound, DNMR could be used to study the rotation around the C-N bond and other single bonds, providing insight into the flexibility of the side chain. The temperature at which distinct signals from different conformers coalesce can be used to calculate the free energy of activation for the conformational exchange. No such studies have been reported for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape, including the preferred conformations in solution and the pathways of conformational change. Such simulations would be invaluable for understanding the solution behavior of this compound, but no results from MD simulations for this molecule have been published.

Mechanistic Studies of 2 1 2 Methoxyethyl Amino Propyl Phenol Interactions

Reaction Mechanism Elucidation Involving the 2-{1-[(2-Methoxyethyl)amino]propyl}phenol Core

The reactivity of the this compound core is dictated by the interplay of its phenolic hydroxyl and secondary amino groups. These functional groups are primary sites for derivatization and can play a crucial role in catalytic processes.

The thermodynamics of derivatization are often evaluated by calculating key parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). nih.gov These values are sensitive to the chemical environment, including solvent polarity. stuba.sknih.gov For instance, in non-polar media, a hydrogen atom transfer (HAT) mechanism is often thermodynamically favored for phenolic compounds, whereas a sequential proton-loss electron-transfer (SPLET) mechanism may be preferred in aqueous media. nih.gov

The following table, based on theoretical calculations for various phenolic acids, illustrates the typical range of thermodynamic parameters that are considered in such studies. These values help in predicting the most likely reaction pathways under different conditions.

ParameterGas PhaseBenzene (B151609)EthanolWater
BDE75-9076-9275-9176-92
IP170-190145-165110-130105-125
PDE325-345300-320270-290265-285
PA330-350310-330275-295270-290
ETE90-11065-8530-5025-45

Note: This table provides generalized data for a range of phenolic acids to illustrate the concepts of BDE (Bond Dissociation Enthalpy), IP (Ionization Potential), PDE (Proton Dissociation Enthalpy), PA (Proton Affinity), and ETE (Electron Transfer Enthalpy) and is not specific to this compound. nih.gov

The bifunctional nature of this compound suggests its potential involvement in catalytic transformations, where both the acidic phenol (B47542) and basic amine functionalities can participate in the reaction mechanism. Transition state analysis of related amine-catalyzed reactions, such as aldol (B89426) reactions, reveals that the formation of enamine intermediates is a key step. researchgate.net The transition states in these reactions are often stabilized by hydrogen bonding, which lowers the activation energy. researchgate.net

In the context of catalytic amination of phenols, a proposed mechanism involves the coordination of a metal catalyst to the phenol, facilitating a keto-enol tautomerization. organic-chemistry.orgnih.gov This is followed by a dehydrative condensation with an amine. The transition state for this process would involve the simultaneous interaction of the phenol, amine, and catalyst. While this compound is the product of such a reaction rather than a catalyst, understanding these transition states provides insight into the reverse reaction or its participation in further transformations. Theoretical studies using density functional theory (DFT) are a powerful tool for modeling these complex transition states and elucidating reaction pathways. researchgate.net

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions play a pivotal role in the solid-state structure and solution-phase behavior of this compound. Hydrogen bonding, π-π stacking, and C-H···π interactions are all expected to contribute to its supramolecular chemistry.

The presence of a phenolic hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor and donor) allows for the formation of extensive hydrogen bonding networks. duke.edu In the solid state, it is likely that intermolecular O-H···N or N-H···O hydrogen bonds would be prominent features, leading to the formation of chains or more complex three-dimensional structures. duke.eduaminer.org The methoxyethyl group also introduces an ether oxygen which can act as a hydrogen bond acceptor.

Intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the amino group is also possible, which would influence the conformation of the molecule. The strength of these hydrogen bonds can be enhanced through cooperativity in extended networks. nih.gov X-ray crystallography of related phenol-amine cocrystals has been instrumental in identifying the specific patterns of hydrogen bonding in such systems. duke.edu

The aromatic phenol ring of this compound can participate in π-π stacking interactions. These interactions, which arise from a combination of electrostatic and dispersion forces, are crucial in the packing of aromatic molecules in crystals and in host-guest chemistry. scirp.orgscirp.org The strength and geometry of π-π stacking are sensitive to the substituents on the aromatic ring. nih.gov The presence of the ortho-propylamino group will influence the preferred stacking arrangement, which could be parallel-displaced or T-shaped. researchgate.net

Acid-Base Equilibria and Protonation States

The acid-base properties of this compound are determined by its two ionizable groups: the acidic phenolic hydroxyl and the basic secondary amine. The equilibrium between the different protonation states is highly dependent on the pH of the solution.

The pKa of the phenolic proton is expected to be in the typical range for ortho-alkyl substituted phenols. researchgate.net The pKa of the protonated secondary amine is generally in the range of 10-11. pressbooks.publibretexts.org The specific pKa values for this compound would be influenced by the electronic effects of the substituents and potential intramolecular hydrogen bonding. Computational methods have been developed to predict the pKa values of substituted phenols with a high degree of accuracy. scispace.comnih.govacs.orgresearchgate.net

At a given pH, the molecule can exist in several forms: a neutral species, a zwitterion (with a deprotonated phenolate (B1203915) and a protonated ammonium), a cationic species (with a neutral phenol and a protonated ammonium), and an anionic species (with a deprotonated phenolate and a neutral amine). The relative populations of these species are governed by the macroscopic and microscopic dissociation constants. nih.gov The protonation state of the molecule is critical as it affects its solubility, reactivity, and biological interactions. pressbooks.pubnih.gov The protonation of the amine group generally leads to an increase in water solubility. pressbooks.pub

The table below presents experimental pKa values for phenol and related substituted phenols to provide a comparative context for estimating the acidity of the phenolic group in the target molecule.

CompoundpKa
Phenol9.99
o-Cresol (2-methylphenol)10.29
2-Ethylphenol10.22
2-Propylphenol (B147445)10.18
o-Aminophenol9.97

Note: This data is provided for comparative purposes to illustrate substituent effects on phenolic acidity. researchgate.netscispace.com

pKa Determination of Phenolic Hydroxyl and Amine Groups

The acid-dissociation constant (pKa) is a critical parameter that indicates the strength of an acid in a solution. For a compound with multiple ionizable groups, such as this compound, there will be distinct pKa values for each group.

Phenolic Hydroxyl Group: The pKa of a phenolic hydroxyl group is influenced by the nature of the substituents on the aromatic ring. For the parent compound, phenol, the pKa is approximately 9.99. Alkyl substituents, such as the propyl group in the 2-position of the target molecule, generally have a slight electron-donating effect, which can marginally increase the pKa. For instance, the pKa of 2-propylphenol has been reported to be approximately 10.5. guidechem.comchemicalbook.com Therefore, it is reasonable to estimate that the pKa of the phenolic hydroxyl group in this compound is in a similar range, likely around 10.5 .

Amine Group: The basicity of the secondary amine group is influenced by the electronic effects of its substituents. The (2-methoxyethyl) and the propylphenol moieties are both alkyl groups, which are electron-donating and tend to increase the basicity (and thus the pKa of the conjugate acid) compared to ammonia. The pKa of the conjugate acid of 2-methoxyethylamine (B85606) has been reported in the range of 9.20 to 9.89. organicchemistrydata.orgguidechem.comchemicalbook.com It is therefore estimated that the pKa associated with the protonated amine group of this compound would fall within a similar range, approximately 9.2 to 9.9 .

These estimated pKa values are crucial for predicting the ionization state of the molecule at a given pH.

Ionizable GroupEstimated pKaBasis for Estimation
Phenolic Hydroxyl~10.5Based on the pKa of 2-propylphenol. guidechem.comchemicalbook.com
Amine (Conjugate Acid)~9.2 - 9.9Based on the pKa of 2-methoxyethylamine. organicchemistrydata.orgguidechem.comchemicalbook.com

Speciation Diagrams and Environmental Relevance

A speciation diagram illustrates the distribution of the different ionic forms of a compound as a function of pH. Based on the estimated pKa values, a speciation diagram for this compound can be constructed.

At pH < 9.2: Both the phenolic hydroxyl group and the amine group will be protonated. The dominant species will be the cationic form.

At pH between 9.2 and 10.5: The amine group will be predominantly deprotonated (neutral), while the phenolic hydroxyl group will remain protonated. The dominant species will be the neutral form.

At pH > 10.5: Both the amine group and the phenolic hydroxyl group will be deprotonated. The dominant species will be the anionic form.

The speciation of this compound has significant implications for its environmental fate and transport. The charge of the molecule affects its water solubility, partitioning into organic matter and sediments, and its potential to interact with biological membranes.

The structural similarity of this compound to alkylphenols and their derivatives, such as alkylphenol ethoxylates, suggests that its environmental behavior may share common traits. Alkylphenols are known to be persistent in the environment and can accumulate in sediments due to their hydrophobic nature. nih.govresearchgate.netservice.gov.uk The degradation of larger alkylphenol ethoxylates in the environment often leads to the formation of more persistent and sometimes more toxic alkylphenols. nih.govnih.gov

Given that this compound contains both a hydrophobic alkylphenol moiety and a more polar aminoether side chain, its environmental distribution will be complex. The neutral form, prevalent in the typical pH range of natural waters (6-9), would be more likely to partition to organic matter and sediments. The charged species, dominant at very low or high pH, would exhibit greater water solubility. The potential for bioaccumulation would likely be highest for the neutral form of the compound. The degradation pathways are likely to involve the breakdown of the ether linkage and oxidation of the alkyl and amino groups.

Chemical Reactivity and Derivatization Strategies for 2 1 2 Methoxyethyl Amino Propyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for chemical modification due to its acidity and nucleophilicity. Its derivatization can significantly alter properties such as solubility, lipophilicity, and metabolic stability.

Etherification and esterification are the most common strategies for functionalizing phenolic hydroxyl groups. nih.gov Etherification involves the replacement of the hydroxyl proton with an alkyl or aryl group, forming an ether linkage. This is often achieved to increase metabolic stability by masking the reactive hydroxyl group.

Esterification, the reaction of the phenol (B47542) with a carboxylic acid or its derivative, yields a phenolic ester. These esters can serve as prodrugs, which may be hydrolyzed in vivo to release the active parent phenol. For instance, the esterification of the alcoholic hydroxyl group of tyrosol with phenolic acids has been shown to enhance its antioxidant activity. nih.gov

O-Alkylation: The formation of ethers from the phenolic group of 2-{1-[(2-Methoxyethyl)amino]propyl}phenol can be readily accomplished via O-alkylation. The Williamson ether synthesis is a classic and reliable method, wherein the phenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the corresponding ether. thieme-connect.de The choice of base and solvent is critical to optimize yield and minimize side reactions. A variety of alkylating agents can be employed to introduce diverse functionalities. google.com

O-Acylation: The synthesis of phenolic esters proceeds via O-acylation pathways. This transformation can be achieved by reacting the phenol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. This method is highly efficient for producing a wide range of ester derivatives.

The following table summarizes potential O-alkylation and O-acylation reactions for this compound.

Reaction TypeReagentBase/CatalystExpected Product
O-AlkylationMethyl iodide (CH₃I)Potassium Carbonate (K₂CO₃)2-{1-[(2-Methoxyethyl)amino]propyl}-1-methoxybenzene
O-AlkylationBenzyl bromide (BnBr)Sodium Hydride (NaH)1-(Benzyloxy)-2-{1-[(2-methoxyethyl)amino]propyl}benzene
O-AcylationAcetyl chloridePyridine2-{1-[(2-Methoxyethyl)amino]propyl}phenyl acetate
O-AcylationBenzoic anhydrideTriethylamine2-{1-[(2-Methoxyethyl)amino]propyl}phenyl benzoate

Transformations of the Secondary Amine Moiety

The secondary amine in the side chain of this compound is another key site for derivatization. Its nucleophilic character allows for reactions that can introduce a variety of substituents, influencing the compound's basicity and hydrogen bonding capabilities.

N-Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, potentially leading to the formation of quaternary ammonium (B1175870) salts. thieme-connect.de To achieve selective mono-N-alkylation, reductive amination is a preferred method. This involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to yield the N-alkylated product. Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, offering a greener alternative that produces water as the only byproduct. core.ac.uk

N-Acylation: Similar to the phenolic hydroxyl group, the secondary amine can be readily acylated using acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid generated. N-acylation converts the basic amine into a neutral amide group, which can have a profound impact on the molecule's properties. The amide functional group is a key component in many biologically active molecules, largely due to its ability to form stable hydrogen bonding interactions. nih.gov

Amides: As described above, N-acylation leads to the formation of amides, which are a cornerstone of medicinal chemistry.

Ureas: N,N'-disubstituted ureas can be synthesized from the secondary amine moiety. A common method involves the reaction of the amine with an isocyanate. The nitrogen of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the urea (B33335) linkage. This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.org Alternatively, reagents like phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) can be used to first form a carbamoyl (B1232498) chloride or an activated intermediate, which then reacts with another amine to produce unsymmetrical ureas. nih.gov

Thioureas: In a similar fashion, thioureas can be prepared by reacting the secondary amine with an isothiocyanate. The reaction mechanism is analogous to urea formation, with the amine attacking the central carbon of the isothiocyanate.

The table below outlines potential transformations of the secondary amine moiety.

Reaction TypeReagentConditionsExpected Product
N-AlkylationEthyl iodideK₂CO₃, Acetonitrile2-{1-[Ethyl(2-methoxyethyl)amino]propyl}phenol
N-AcylationPropionyl chlorideTriethylamine, CH₂Cl₂N-(1-(2-Hydroxyphenyl)propyl)-N-(2-methoxyethyl)propanamide
Urea FormationPhenyl isocyanateTetrahydrofuran (THF)1-(1-(2-Hydroxyphenyl)propyl)-1-(2-methoxyethyl)-3-phenylurea
Thiourea FormationMethyl isothiocyanateEthanol1-(1-(2-Hydroxyphenyl)propyl)-1-(2-methoxyethyl)-3-methylthiourea

Modifications at the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating phenolic hydroxyl group. The hydroxyl group is a powerful ortho, para-director. nih.gov The alkylamino side chain is also an activating group. This high degree of activation allows for a variety of functional groups to be introduced onto the ring, though controlling regioselectivity can be a challenge.

Common EAS reactions applicable to this scaffold include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine. The reaction is typically rapid, and substitution is expected to occur at the positions ortho and para to the hydroxyl group (C4 and C6 positions).

Nitration: Nitration can be performed using dilute nitric acid. The strong activating effect of the hydroxyl group means that harsh conditions (e.g., concentrated sulfuric/nitric acid mixtures) are often unnecessary and may lead to oxidation or over-nitration.

Friedel-Crafts Alkylation/Acylation: While the high activation of the ring facilitates these reactions, they can be complicated by the presence of the Lewis basic amine and hydroxyl groups, which can coordinate to the Lewis acid catalyst (e.g., AlCl₃), deactivating it. researchgate.net However, catalyst-free methods for ortho-alkylation of phenols in supercritical water have been reported. researchgate.net Furthermore, rhenium-catalyzed ortho-alkylation of phenols with alkenes offers a regioselective method for introducing alkyl chains. orgsyn.org

The following table illustrates potential modifications at the aromatic ring.

Reaction TypeReagentConditionsExpected Major Product(s)
BrominationN-Bromosuccinimide (NBS)Acetonitrile, Room Temp4-Bromo- and 6-bromo-2-{1-[(2-methoxyethyl)amino]propyl}phenol
NitrationDilute Nitric Acid (HNO₃)0 °C to Room Temp4-Nitro- and 6-nitro-2-{1-[(2-methoxyethyl)amino]propyl}phenol
Acylation (Vilsmeier-Haack)POCl₃, DMF0 °C to 90 °C4-Formyl-2-{1-[(2-methoxyethyl)amino]propyl}phenol

Electrophilic Aromatic Substitution Reactions

The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and the alkylamino groups. ucalgary.calibretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. wikipedia.orgyoutube.com Given that the propylamino side chain is at the ortho position, the para position (C4) and the other ortho position (C6) are the most likely sites for substitution.

Halogenation: Treatment with reagents such as bromine in a non-polar solvent would likely lead to the rapid formation of a monobrominated product, predominantly at the para-position to the hydroxyl group. Due to the high activation of the ring, polysubstitution can be a competing reaction, which can be controlled by using milder halogenating agents or by controlling the stoichiometry.

Nitration: Nitration can be achieved using dilute nitric acid. The strong activating effect of the phenolic hydroxyl group means that harsh conditions, such as concentrated sulfuric and nitric acid mixtures, might lead to oxidation and degradation of the molecule. The primary product is expected to be the 4-nitro derivative.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation would also be directed to the positions ortho and para to the hydroxyl group. However, the presence of the basic amino group can complicate these Lewis acid-catalyzed reactions, as the catalyst can form a complex with the nitrogen atom, deactivating the ring. Protection of the amino group may be necessary to achieve the desired transformation.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Reaction Reagent Predicted Major Product
Bromination Br₂ in CCl₄ 4-Bromo-2-{1-[(2-methoxyethyl)amino]propyl}phenol
Nitration Dilute HNO₃ 2-{1-[(2-Methoxyethyl)amino]propyl}-4-nitrophenol
Friedel-Crafts Acylation CH₃COCl, AlCl₃ (with N-protection) 4-Acetyl-2-{1-[(2-methoxyethyl)amino]propyl}phenol

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a stabilized carbanion that can then react with an electrophile. organic-chemistry.org In this compound, both the hydroxyl group (or a protected form like a carbamate) and the secondary amine can function as DMGs. nih.gov

The hydroxyl group is a potent DMG, especially after conversion to a carbamate (B1207046) ester. researchgate.netuwindsor.ca This strategy would direct lithiation to the C6 position. Subsequent quenching with an electrophile would introduce a substituent at this position. The secondary amine can also direct metalation, potentially to the C3 position, although this is generally less favored than the position adjacent to the stronger hydroxyl DMG. The methoxy (B1213986) group on the side chain could also play a role in chelating the lithium cation, potentially influencing the regioselectivity.

Table 2: Potential Directed Ortho-Metalation Reactions of a Protected Derivative

Protected Substrate Reagent 1 Reagent 2 (Electrophile) Product
O-Carbamate derivative s-BuLi, TMEDA (CH₃)₃SiCl 6-Trimethylsilyl derivative
O-Carbamate derivative n-BuLi I₂ 6-Iodo derivative
N-Boc derivative t-BuLi DMF 6-Formyl derivative

Reactivity of the Alkyl Side Chain

The alkyl side chain of this compound offers several sites for chemical modification. The secondary amine is a key reactive center. It can be N-alkylated with various alkyl halides to yield tertiary amines. umich.eduresearchgate.net It can also undergo acylation with acid chlorides or anhydrides to form amides. The lone pair of electrons on the nitrogen atom also allows for the formation of quaternary ammonium salts upon reaction with an excess of an alkylating agent.

The N-H bond of the secondary amine can also participate in condensation reactions with aldehydes and ketones to form imines, which can be subsequently reduced to introduce further diversity at the nitrogen atom. researchgate.net Furthermore, the methoxyethyl group could potentially be cleaved under harsh acidic conditions, although this is generally a less favorable reaction.

The benzylic proton at the carbon atom attached to the aromatic ring is susceptible to oxidation under appropriate conditions, which could lead to the formation of a ketone. However, this would require specific oxidizing agents to avoid oxidation of the phenol ring.

Development of Novel Analogs and Derivatives of this compound

The development of novel analogs and derivatives can be achieved by combining the reactive pathways discussed above. For instance, electrophilic substitution on the aromatic ring can introduce a variety of functional groups, which can then be further modified. A nitro group introduced at the 4-position, for example, can be reduced to an amino group, providing a handle for further derivatization.

Analogs with modified side chains can be synthesized. For example, the methoxyethyl group can be replaced by other alkoxyethyl groups or even by different alkyl or aryl substituents. This can be achieved by starting with a different primary amine in the initial synthesis of the parent molecule.

Furthermore, the phenolic hydroxyl group can be converted into an ether or an ester. researchgate.net These modifications can alter the physicochemical properties of the molecule. The combination of these derivatization strategies allows for the creation of a large library of analogs with diverse structural features.

Table 3: Examples of Synthetic Analogs and Derivatives

Starting Material Reaction Type Reagents Product
This compound N-Alkylation CH₃I, K₂CO₃ 2-{1-[Methyl(2-methoxyethyl)amino]propyl}phenol
This compound O-Acetylation Acetic anhydride, Pyridine 2-{1-[(2-Methoxyethyl)amino]propyl}phenyl acetate
4-Bromo-2-{1-[(2-methoxyethyl)amino]propyl}phenol Suzuki Coupling Phenylboronic acid, Pd catalyst 2-{1-[(2-Methoxyethyl)amino]propyl}-[1,1'-biphenyl]-4-ol
This compound Mannich Reaction Formaldehyde (B43269), Dimethylamine 2-{1-[(2-Methoxyethyl)amino]propyl}-6-[(dimethylamino)methyl]phenol

Ligand Chemistry and Coordination Complexes of 2 1 2 Methoxyethyl Amino Propyl Phenol

Chelation Behavior of 2-{1-[(2-Methoxyethyl)amino]propyl}phenol with Metal Ions

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. nih.gov The stability of the resulting complex is enhanced by the chelate effect.

Denticity and Ligand FlexibilityBased on its structure, this compound can act as a bidentate or a tridentate ligand.

Bidentate (N,O) Coordination: The most probable coordination mode would involve the formation of a stable six-membered chelate ring through the phenolic oxygen and the secondary amine nitrogen. This is a common and stable arrangement for similar ligands.

Tridentate (N,O,O) Coordination: If the ether oxygen also participates in bonding, the ligand would be tridentate. This would result in the formation of two fused chelate rings. The flexibility of the methoxyethyl side chain would be crucial in allowing the ether oxygen to reach a suitable position for coordination. The size and electronic properties of the metal ion would also influence whether this coordination mode is adopted.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand would likely involve the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The choice of solvent and reaction conditions (e.g., temperature, pH) would be critical. For the deprotonation of the phenolic hydroxyl group, a base might be required.

Spectroscopic and Structural Studies of Metal-2-{1-[(2-Methoxyethyl)amino]propyl}phenol Complexes

To confirm the formation of metal complexes and to elucidate their structures, a variety of spectroscopic and analytical techniques would be employed.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify which donor atoms are involved in coordination. A shift in the stretching frequency of the C-N bond of the amine and the C-O bond of the phenol (B47542) upon complexation would indicate their involvement in bonding. nih.gov The disappearance of the broad O-H stretch of the phenol would confirm its deprotonation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination sphere, particularly for transition metal complexes with d-d transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II)), NMR spectroscopy (¹H and ¹³C) would be a powerful tool to determine the structure of the complex in solution. Chemical shift changes upon coordination would provide insight into the binding sites.

In-depth Analysis of this compound Reveals Scant Research Data

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific chemical compound this compound, particularly concerning its advanced spectroscopic properties and catalytic applications, are not publicly available. Consequently, a detailed article adhering to the requested scientific standards and specific outline cannot be generated at this time.

The inquiry requested a thorough examination of the ligand chemistry, coordination complexes, and catalytic applications of this compound, structured around a precise outline that included UV-Vis, fluorescence, and EPR spectroscopy, as well as its use in asymmetric catalysis, oxidation-reduction reactions, and polymerization catalysis.

Extensive searches for this specific molecule, including in major chemical databases like PubChem (which lists the compound under CID 43190164 but provides no experimental data or literature references), have yielded no published papers, patents, or datasets that would provide the necessary information to populate the requested sections. The scientific community has not, to date, published research detailing the synthesis, characterization, and application of metal complexes derived from this particular ligand.

While general information exists for related classes of compounds, such as other aminophenols or Schiff bases, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues. Scientific accuracy demands that the information presented pertains directly to the subject compound.

Therefore, the following sections, as requested in the user's outline, remain unaddressed due to a lack of available data:

Biological Activity and Interaction Mechanisms of 2 1 2 Methoxyethyl Amino Propyl Phenol in in Vitro Systems

Investigation of Non-Specific Protein and Membrane Interactions (In Vitro)

Without primary or secondary research data, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Potential Chemical and Material Science Applications of 2 1 2 Methoxyethyl Amino Propyl Phenol and Its Derivatives

Role as Chiral Auxiliaries or Ligands in Organic Synthesis

The presence of a stereogenic center and multiple coordinating functional groups (hydroxyl, amino, and methoxy) makes 2-{1-[(2-Methoxyethyl)amino]propyl}phenol a promising candidate for applications in asymmetric synthesis. Chiral 1,2-amino alcohols are a well-established class of compounds that serve as valuable chiral auxiliaries and ligands for enantioselective catalysis. acs.orgwestlake.edu.cnnih.gov These molecules can be temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. numberanalytics.comwikipedia.orgsigmaaldrich.comnumberanalytics.com

Derivatives of this compound could be synthesized to act as ligands that coordinate with transition metals to form chiral catalysts. mdpi.compnas.orgpnas.org The nitrogen and oxygen atoms of the amino alcohol moiety can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of reactions such as hydrogenations, C-H functionalizations, and allylic substitutions. mdpi.compnas.orgacs.org The methoxyethyl group could also play a role in coordinating the metal ion, potentially enhancing the stability and selectivity of the catalyst. The phenolic hydroxyl group offers a site for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in various catalytic transformations. researchgate.net

Table 1: Potential Enantioselective Catalytic Applications

Catalytic Reaction Potential Role of this compound Derivatives
Asymmetric Hydrogenation Formation of chiral metal complexes for the enantioselective reduction of ketones and olefins. acs.orgacs.org
C-H Functionalization As chiral ligands for transition metal-catalyzed enantioselective C-H activation. mdpi.com
Allylic Alkylation Creation of a chiral pocket around a metal center to control the stereoselective addition of nucleophiles. pnas.org

Application in Functional Material Development

The inherent electronic and structural features of the this compound scaffold suggest its utility in the creation of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Phenol (B47542) derivatives are known to be useful precursors for the synthesis of luminescent materials. researchgate.netrsc.org The aromatic ring in this compound can serve as a chromophore, and its emission properties can be tuned by introducing various substituents. johnshopkins.edu By incorporating this molecule or its derivatives into larger conjugated systems, it is possible to develop new organic materials with applications in OLEDs. rsc.org The amino and methoxy (B1213986) groups can influence the intramolecular charge transfer characteristics of the molecule, which is a key factor in determining its luminescence properties. mdpi.com Furthermore, metal complexes of ligands derived from this compound could exhibit phosphorescence, a desirable property for achieving high-efficiency OLEDs.

Sensors and Probes for Ion Detection

The chelating ability of the amino alcohol and methoxyethyl moieties makes this compound and its derivatives attractive candidates for the development of chemical sensors. researchgate.net Upon binding to a specific metal ion, the electronic properties of the molecule would be altered, leading to a change in its absorption or fluorescence spectrum. This change can be used for the qualitative and quantitative detection of the target ion. mdpi.combohrium.comnih.gov The phenolic proton can also be involved in sensing mechanisms, potentially allowing for the detection of anions or pH changes. mdpi.com By modifying the structure, it is possible to design sensors with high selectivity and sensitivity for specific ions of environmental or biological importance.

Table 2: Potential Sensing Applications

Target Analyte Potential Sensing Mechanism
Metal Ions (e.g., Zn²⁺, Cu²⁺) Chelation-induced changes in fluorescence or color. researchgate.netmdpi.com
Anions (e.g., F⁻, CN⁻) Interaction with the phenolic hydroxyl group leading to a detectable signal. mdpi.com

Polymer Chemistry Applications

The reactivity of the phenolic hydroxyl and secondary amino groups suggests that this compound could be a valuable component in polymer chemistry.

Monomer Units in Polymer Synthesis

This compound can potentially be used as a functional monomer in the synthesis of various polymers. The phenolic hydroxyl group can react with formaldehyde (B43269) to form phenolic resins, or it can be used in polycondensation reactions to produce polyesters or polyethers. bezwadabiomedical.comontosight.airsc.orgkpi.uanih.gov The presence of the chiral amino alcohol side chain would introduce chirality and functionality into the polymer backbone, leading to materials with unique properties and potential applications in areas such as chiral separations or as functional coatings. ontosight.ai The enzymatic polymerization of phenol derivatives is also a growing field, offering an environmentally friendly route to novel polymeric materials. nih.govnih.govscilit.commdpi.com

Future Directions and Research Gaps in the Study of 2 1 2 Methoxyethyl Amino Propyl Phenol

Exploration of Undiscovered Synthetic Routes

Currently, there are no published synthetic routes specifically for 2-{1-[(2-Methoxyethyl)amino]propyl}phenol. Future research would need to focus on developing efficient and stereoselective methods for its preparation. Potential strategies could involve reductive amination of a corresponding ketone precursor with 2-methoxyethylamine (B85606) or nucleophilic substitution reactions. The development of novel synthetic pathways would be the gateway to accessing this compound for further study.

Deeper Mechanistic Insights into Biological and Catalytic Actions

As no biological or catalytic activities have been reported for this compound, this area is ripe for investigation. The phenolic and amino moieties suggest that the compound could be screened for a variety of biological targets, including receptors, enzymes, and ion channels. Initial studies would likely involve broad-based screening to identify any potential therapeutic areas of interest. Mechanistic studies would then be required to understand how the compound exerts its effects at a molecular level. This could involve techniques such as transcriptomics and proteomics to identify cellular pathways affected by the compound.

Development of Advanced Computational Models

In the absence of experimental data, computational modeling could provide initial insights into the potential properties of this compound. Techniques such as quantum mechanics/molecular mechanics (QM/MM) could be employed to predict its three-dimensional structure, electronic properties, and potential binding affinities to various biological targets. Such models could help to prioritize experimental studies and guide the design of future analogs.

Design and Synthesis of Structurally Diversified Analogs

Once a synthetic route is established and initial biological activities are identified, the design and synthesis of structurally diversified analogs would be a logical next step. This would involve modifying the core structure of this compound to explore the structure-activity relationship (SAR). For instance, the substituents on the phenol (B47542) ring, the length of the alkyl chain, and the nature of the N-substituent could be varied to optimize activity and selectivity.

Integration into Novel Chemical and Biological Technologies

Should this compound or its analogs demonstrate interesting properties, they could potentially be integrated into novel technologies. For example, if the compound exhibits catalytic activity, it could be immobilized on a solid support for use in industrial chemical processes. If it shows specific biological activity, it could be developed as a molecular probe to study biological pathways or as a lead compound for drug discovery.

Q & A

Q. What are the recommended methods for synthesizing 2-{1-[(2-Methoxyethyl)amino]propyl}phenol, and how can purity be validated?

A validated synthesis route involves multi-step organic reactions. For example, intermediates with structural similarities are purified via silica gel column chromatography using gradients of ethyl acetate/methanol, achieving yields up to 90% . Post-synthesis, purity is confirmed using LCMS (observed m/z values, e.g., 428 [M+H]+) and HPLC (retention time ~0.61 minutes under SQD-FA05 conditions). Methodological consistency in solvent selection (e.g., ethyl acetate for dissolution) and reaction monitoring (e.g., TLC) is critical to avoid byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

Key techniques include:

  • NMR : Assign proton environments (e.g., methoxyethyl and phenolic -OH groups).
  • IR : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-N stretches).
  • Mass Spectrometry : Confirm molecular weight via LCMS or HRMS. For structurally related compounds, X-ray diffraction (XRD) has resolved intramolecular hydrogen bonds (e.g., O–H⋯N interactions) that influence conformational stability .

Q. How can researchers optimize reaction conditions to minimize side products?

  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of amine groups .
  • Control reaction stoichiometry (e.g., molar ratios of borane reagents in reductive amination steps) .
  • Employ phase-transfer catalysts for efficient liquid-liquid extraction (e.g., potassium phosphate buffers) .

Advanced Research Questions

Q. What crystallographic strategies resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXTL software is standard for determining bond angles and torsional constraints. For example, in analogous compounds:

  • Dihedral angles between aromatic rings (e.g., 26.95° between phenol and benzimidazole moieties) are constrained by intramolecular hydrogen bonds .
  • Chiral centers in the aliphatic chain (e.g., C–C–C–O torsion angles of ~70.9°) are resolved using P2₁/c space groups . Data collection parameters (e.g., MoKα radiation, T = 150 K) and refinement (R1 < 0.055) must be rigorously reported .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. XRD)?

  • Case Study : Discrepancies between NMR-derived conformers and XRD-observed geometries may arise from dynamic equilibria in solution. Use variable-temperature NMR to probe rotational barriers (e.g., around methoxyethyl groups).
  • Validation : Cross-check with computational methods (DFT calculations for energy-minimized structures) .

Q. What thermodynamic data are critical for stability studies?

While direct data for this compound are limited, analogous phenol derivatives exhibit gas-phase enthalpy of formation (Δf) values (e.g., -191.4 kJ/mol for substituted phenols), which inform stability under thermal stress . Use thermogravimetric analysis (TGA) to assess decomposition profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.